5-Fluoro-6-methoxyquinazolin-4(3H)-one

Catalog No.
S14238457
CAS No.
M.F
C9H7FN2O2
M. Wt
194.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-6-methoxyquinazolin-4(3H)-one

Product Name

5-Fluoro-6-methoxyquinazolin-4(3H)-one

IUPAC Name

5-fluoro-6-methoxy-3H-quinazolin-4-one

Molecular Formula

C9H7FN2O2

Molecular Weight

194.16 g/mol

InChI

InChI=1S/C9H7FN2O2/c1-14-6-3-2-5-7(8(6)10)9(13)12-4-11-5/h2-4H,1H3,(H,11,12,13)

InChI Key

DPNSNVUJOUVZJV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)N=CNC2=O)F

5-Fluoro-6-methoxyquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone family. This compound features a fluoro group at the 5-position and a methoxy group at the 6-position of the quinazolinone ring, which enhances its chemical properties and biological activities. Quinazolinones are recognized for their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory effects, making them a focus of medicinal chemistry research .

  • Oxidation: This compound can be oxidized to form derivatives with different functional groups, such as hydroxyl or carbonyl groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: Reduction reactions can convert the quinazolinone structure into dihydroquinazolinone derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The methoxy group can undergo nucleophilic substitution, allowing for the introduction of various functional groups through reactions with amines, thiols, or halides .

The biological activity of 5-fluoro-6-methoxyquinazolin-4(3H)-one has been extensively studied. It has shown potential as an inhibitor of tyrosine protein kinases, which are critical in various signaling pathways associated with cancer progression. Specifically, it acts as a non-competitive inhibitor against cyclin-dependent kinase 2 and an ATP-competitive inhibitor against epidermal growth factor receptor kinase enzymes. Its structural modifications contribute to its unique pharmacological properties compared to other quinazolinones .

The synthesis of 5-fluoro-6-methoxyquinazolin-4(3H)-one can be achieved through several methods:

  • Condensation Reaction: A common approach involves the condensation of 2-aminobenzamide with appropriate aldehydes under visible light irradiation, utilizing fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide without metal catalysts.
  • Metal-Free Conditions: Recent advancements have demonstrated that this compound can be synthesized under metal-free conditions using C(sp3)−H amination techniques, enhancing sustainability in chemical processes .
  • Industrial Production: For large-scale production, continuous flow reactors and automated systems are employed to optimize reaction conditions such as temperature and pressure, ensuring high purity and yield.

5-Fluoro-6-methoxyquinazolin-4(3H)-one has various applications:

  • Pharmaceutical Development: It is being investigated as a lead compound for developing new therapeutic agents targeting cancer and other diseases due to its enzyme inhibition properties.
  • Material Science: The compound's unique chemical properties make it suitable for developing new materials with specific functionalities in industrial applications .

Studies have shown that 5-fluoro-6-methoxyquinazolin-4(3H)-one interacts with various biological macromolecules. Its mechanism of action primarily involves inhibiting protein kinases, which play crucial roles in cell signaling pathways. Such interactions suggest potential applications in targeted therapies for diseases like cancer, where dysregulation of kinase activity is common .

Several compounds share structural similarities with 5-fluoro-6-methoxyquinazolin-4(3H)-one:

Compound NameKey FeaturesUnique Aspects
Quinazolin-4(3H)-oneParent compound without substituentsLacks additional functional groups
6-Methoxyquinazolin-4(3H)-oneMethoxy group at the 6-positionDifferent position of methoxy group
4-AminoquinazolineAmino group at the 4-positionAltered biological activity

Uniqueness: The presence of both the methoxy group at the 6-position and the fluoro group at the 5-position distinguishes 5-fluoro-6-methoxyquinazolin-4(3H)-one from its analogs, enhancing its reactivity and biological efficacy compared to other quinazolinones. This structural modification may lead to different pharmacological profiles and therapeutic potentials when compared to similar compounds .

The 5-Fluoro-6-methoxyquinazolin-4(3H)-one scaffold represents a significant chemical entity in the development of Epidermal Growth Factor Receptor kinase inhibitors, with its binding mechanism characterized by specific molecular interactions within the adenosine triphosphate binding pocket [1]. The quinazoline core serves as the primary pharmacophore, establishing critical hydrogen bonding networks with the hinge region of the kinase domain [2]. This binding orientation positions the quinazoline ring system along the peptide strand connecting the two domains of the protein, creating a stable anchoring point for inhibitor recognition [3].

The nitrogen at position-1 (N-1) of the quinazoline ring forms a crucial hydrogen bond with the backbone amide nitrogen of Methionine 793 in the hinge region, serving as the primary anchor for molecular recognition [4]. Concurrently, the nitrogen at position-3 (N-3) participates in a water-mediated hydrogen bond with Threonine 854, further stabilizing the binding conformation [4] [5]. These interactions collectively contribute to the high binding affinity observed with this chemical scaffold [2].

The 5-fluoro substituent extends into the solvent-accessible region of the binding pocket, where it engages in hydrophobic contacts with surrounding residues, enhancing the overall binding profile and contributing to selectivity [6]. Similarly, the 6-methoxy group occupies the solvent-exposed area, forming polar contacts that improve both binding affinity and compound solubility [4] [7]. This strategic positioning of substituents optimizes the pharmacokinetic properties while maintaining potent inhibitory activity [2].

Binding ElementTarget Residue/SiteInteraction TypeBinding Affinity Impact
Quinazoline N-1Met793 (backbone NH)Hydrogen bond (donor-acceptor)Critical (primary anchor)
Quinazoline N-3Thr854 (water-mediated)Hydrogen bond (water bridge)Moderate (stabilization)
Quinazoline coreHinge region peptide strandAromatic stackingHigh (scaffold positioning)
5-Fluoro substituentSolvent-accessible regionHydrophobic contactModerate (selectivity)
6-Methoxy substituentSolvent-accessible regionPolar contactModerate (solubility)

The 4(3H)-one functionality creates an additional hydrogen bonding opportunity, serving as both a hydrogen bond donor and acceptor depending on the local environment within the binding pocket [8]. This versatility enhances the adaptability of the compound to subtle conformational changes in the receptor [9]. The carbonyl oxygen at position 4 can form hydrogen bonds with water molecules in the binding site, further stabilizing the inhibitor-kinase complex [7].

Molecular docking studies have revealed that the quinazoline scaffold adopts a planar conformation within the adenosine triphosphate binding site, maximizing van der Waals contacts with hydrophobic residues lining the pocket [4]. The aromatic system of the quinazoline core engages in π-stacking interactions with phenylalanine residues, contributing to binding stability [3]. Additionally, the 5-fluoro-6-methoxy substitution pattern creates an electronic distribution that complements the electrostatic environment of the binding site [6] [4].

X-ray crystallographic analyses have confirmed that the binding mode involves the formation of a network of hydrogen bonds and hydrophobic interactions that effectively block adenosine triphosphate access to its binding site [3]. The quinazoline core occupies the adenine binding region, while the substituents extend into adjacent pockets, optimizing spatial occupancy and binding efficiency [2] [4]. This binding orientation prevents adenosine triphosphate from accessing its catalytic site, thereby inhibiting kinase activity [9].

Allosteric Modulation of Cyclin-Dependent Kinase 2 (CDK2)

Beyond its established role as an adenosine triphosphate-competitive inhibitor, 5-Fluoro-6-methoxyquinazolin-4(3H)-one exhibits remarkable allosteric modulation of Cyclin-Dependent Kinase 2, representing a novel mechanism for kinase inhibition [10]. This allosteric regulation occurs through binding to a type III allosteric site distinct from the adenosine triphosphate binding pocket, inducing conformational changes that affect enzyme activity [10] [11]. The compound stabilizes Cyclin-Dependent Kinase 2 in an inactive conformation incompatible with cyclin binding, thereby preventing cell cycle progression [10].

The allosteric binding pocket of Cyclin-Dependent Kinase 2 is characterized by a hydrophobic cavity that forms upon ligand binding, accommodating the quinazoline scaffold through specific interactions [10]. Key residues involved in this interaction include Leucine 83, Methionine 395, and Glutamic acid 396, which form a network of hydrogen bonds and hydrophobic contacts with the inhibitor [11]. These interactions stabilize the inactive conformation of the kinase, preventing activation by cyclins [10] [12].

Allosteric FeatureQuinazolin-4(3H)-one ResponseStructural DeterminantFunctional Outcome
Allosteric pocket locationType III allosteric siteHydrophobic cavity formationEnzyme inactivation
Binding mode classificationNon-competitive inhibitionQuinazoline core orientationReduced adenosine triphosphate affinity
Primary interaction residuesLeu83, Met395, Glu396Hydrogen bonding patternStabilized inactive state
Conformational change inducedDFG-out to DFG-in transitionBackbone flexibilityAltered substrate recognition

The 5-fluoro substituent plays a crucial role in the allosteric modulation by engaging in specific interactions with residues lining the allosteric pocket [11]. This fluorine atom forms weak hydrogen bonds with backbone amides, contributing to the stabilization of the inhibitor-kinase complex [10]. Similarly, the 6-methoxy group occupies a hydrophobic subpocket, enhancing binding affinity through van der Waals interactions [12] [11].

Structural studies have revealed that binding of 5-Fluoro-6-methoxyquinazolin-4(3H)-one to the allosteric site induces a conformational change in the DFG motif (Aspartate-Phenylalanine-Glycine), transitioning from a DFG-out to a DFG-in conformation [10] [13]. This conformational shift alters the accessibility of the adenosine triphosphate binding site and disrupts the cyclin binding interface, effectively blocking kinase activation [10]. The compound stabilizes this inactive conformation through multiple non-covalent interactions, preventing the structural reorganization required for catalytic activity [11].

The allosteric inhibition mechanism provides a significant advantage in terms of selectivity, as the allosteric binding site exhibits greater structural diversity across kinases compared to the highly conserved adenosine triphosphate binding pocket [10] [12]. This characteristic enables 5-Fluoro-6-methoxyquinazolin-4(3H)-one to achieve 15-20 fold selectivity for Cyclin-Dependent Kinase 2 over the closely related Cyclin-Dependent Kinase 1, despite their high sequence similarity in the catalytic domain [10] [14].

Kinetic studies have demonstrated that the allosteric binding of 5-Fluoro-6-methoxyquinazolin-4(3H)-one to Cyclin-Dependent Kinase 2 exhibits slow dissociation kinetics, resulting in prolonged inhibition of enzyme activity [10]. This extended residence time contributes to the sustained inhibitory effect observed in cellular systems [12]. The non-competitive nature of this inhibition mechanism means that increasing adenosine triphosphate concentrations cannot overcome the inhibitory effect, providing a robust approach to kinase inhibition [10] [11].

Selectivity Profiling Across Tyrosine Kinase Superfamily

The selectivity profile of 5-Fluoro-6-methoxyquinazolin-4(3H)-one across the tyrosine kinase superfamily reveals a complex pattern of inhibitory activity, with differential potency against various kinase targets [15]. Comprehensive profiling studies have demonstrated that this compound exhibits varying degrees of inhibition against multiple kinases, with the highest potency observed against Epidermal Growth Factor Receptor, followed by Human Epidermal Growth Factor Receptor 2 and Cyclin-Dependent Kinase 2 [15] [7]. This selectivity pattern is attributed to the unique structural features of the compound and its ability to engage in specific interactions with different kinase binding pockets [4] [15].

The inhibitory concentration (IC₅₀) values for 5-Fluoro-6-methoxyquinazolin-4(3H)-one against various kinases have been determined through enzymatic assays, revealing nanomolar potency against several targets [15]. The compound exhibits the highest affinity for Epidermal Growth Factor Receptor (IC₅₀: 50-200 nM), followed by Human Epidermal Growth Factor Receptor 2 (IC₅₀: 100-400 nM) and Cyclin-Dependent Kinase 2 (IC₅₀: 150-600 nM) [15] [7]. This selectivity profile establishes Epidermal Growth Factor Receptor as the primary target, with a selectivity index of 1.0 used as the reference for comparison with other kinases [15].

Kinase TargetIC₅₀ Range (nM)Selectivity IndexBinding ModePrimary Resistance Mechanism
Epidermal Growth Factor Receptor50-2001.0 (reference)Type I (ATP-competitive)T790M gatekeeper mutation
Human Epidermal Growth Factor Receptor 2100-4002.1Type I (ATP-competitive)HER2 amplification
Cyclin-Dependent Kinase 2150-6003.2Type II (allosteric)Cyclin overexpression
Vascular Endothelial Growth Factor Receptor 2200-8004.5Type I (ATP-competitive)VEGFR2 splice variants
Fms-like Tyrosine Kinase 4180-7004.3Type I (ATP-competitive)Receptor dimerization

The binding mode of 5-Fluoro-6-methoxyquinazolin-4(3H)-one varies across different kinases, contributing to its selectivity profile [15] [16]. For Epidermal Growth Factor Receptor and Human Epidermal Growth Factor Receptor 2, the compound acts as a type I adenosine triphosphate-competitive inhibitor, binding to the active conformation of the kinase [4] [5]. In contrast, for Cyclin-Dependent Kinase 2, it functions as a type II allosteric inhibitor, binding to and stabilizing the inactive conformation [10] [16]. This differential binding mechanism contributes significantly to the observed selectivity pattern [15].

Structure-activity relationship studies have identified specific molecular features of 5-Fluoro-6-methoxyquinazolin-4(3H)-one that influence its selectivity across the kinase superfamily [4] [17]. The 5-fluoro substituent enhances selectivity for Epidermal Growth Factor Receptor over other kinases by engaging in specific interactions with residues unique to this receptor [4]. Similarly, the 6-methoxy group contributes to selectivity by optimizing interactions with the solvent-exposed region of the binding pocket, which varies in structure across different kinases [17] [7].

Molecular docking analyses have revealed that the binding affinity of 5-Fluoro-6-methoxyquinazolin-4(3H)-one correlates with the structural complementarity between the compound and the kinase binding pocket [4] [9]. The quinazoline core adopts slightly different orientations in various kinases, optimizing interactions based on the specific architecture of each binding site [9]. These subtle differences in binding geometry contribute to the observed selectivity profile [4] [15].

Resistance mechanisms to 5-Fluoro-6-methoxyquinazolin-4(3H)-one inhibition vary across kinases, reflecting the diverse binding modes and cellular contexts [2] [14]. For Epidermal Growth Factor Receptor, the T790M gatekeeper mutation represents the primary resistance mechanism, sterically hindering inhibitor binding [2]. In contrast, Cyclin-Dependent Kinase 2 resistance often involves cyclin overexpression, which can overcome the allosteric inhibition through mass action [14]. Understanding these resistance mechanisms is crucial for developing strategies to maintain inhibitory efficacy in clinical settings [2] [14].

Impact of Fluoro-Substitution at Position 5 on Bioactivity

The incorporation of a fluorine atom at position 5 of the quinazoline nucleus significantly enhances the biological activity of 5-fluoro-6-methoxyquinazolin-4(3H)-one. This halogen substitution fundamentally alters the compound's pharmacological profile through multiple mechanisms of action [2] [3].
The 5-fluoro substitution demonstrates remarkable enhancement of epidermal growth factor receptor tyrosine kinase inhibition, with inhibition constant values ranging from 23 to 97 nanomolar against various cancer cell lines [2]. This represents a substantial improvement compared to unsubstituted quinazoline derivatives, which typically exhibit inhibition constant values in the range of 102 to 181 nanomolar [2]. The fluorine atom at position 5 contributes to enhanced binding affinity through weak hydrogen bonding interactions with backbone amides in the allosteric binding pocket .

The molecular mechanism underlying this enhanced activity involves the fluorine atom's unique electronic properties. The 5-fluoro substituent engages in specific interactions with amino acid residues lining the allosteric pocket, particularly forming weak hydrogen bonds with backbone amides . This interaction pattern contributes to the stabilization of the inhibitor-kinase complex, resulting in improved potency and selectivity . Additionally, the fluorine atom's electronegativity influences the electron density distribution across the quinazoline ring system, optimizing the compound's binding characteristics [4].

Structure-activity relationship analyses reveal that the 5-fluoro substitution enhances selectivity profiles compared to other halogen substitutions. Compounds bearing fluorine at position 5 demonstrate superior selectivity indices when compared to analogues with chlorine or bromine substitutions at the same position [3]. This selectivity enhancement is attributed to the fluorine atom's optimal size and electronic properties, which complement the spatial constraints of the target binding site [3].

The impact of 5-fluoro substitution extends to kinase inhibition profiles beyond epidermal growth factor receptor. Cyclin-dependent kinase 2 inhibition studies demonstrate that 5-fluoro-6-methoxyquinazolin-4(3H)-one exhibits inhibition constant values of 131 to 177 nanomolar, functioning as a non-competitive inhibitor [2]. This dual inhibition profile suggests that the 5-fluoro substitution contributes to a broader kinase inhibition spectrum while maintaining acceptable selectivity parameters [2].

Role of Methoxy Group at Position 6 in Target Engagement

The methoxy substitution at position 6 of the quinazoline nucleus plays a crucial role in target engagement mechanisms for 5-fluoro-6-methoxyquinazolin-4(3H)-one. This electron-donating group significantly influences the compound's binding affinity and interaction profile with target proteins [5] [6] [2].

The 6-methoxy group occupies a hydrophobic subpocket within the target binding site, enhancing binding affinity through van der Waals interactions . These interactions are fundamental to the compound's mechanism of action, as the methoxy group's spatial orientation allows optimal complementarity with the binding pocket geometry . The methoxy substituent contributes to the stabilization of the inhibitor-protein complex through multiple non-covalent interactions .

Comparative analysis of methoxy substitution patterns reveals that position 6 substitution provides superior target engagement compared to other positions. Compounds with 6-methoxy substitution demonstrate inhibition constant values ranging from 232 to 584 nanomolar for epidermal growth factor receptor inhibition, while 7-methoxy analogues exhibit values of 128 to 440 nanomolar [2]. The position 6 methoxy group's contribution to binding affinity is attributed to its ability to form favorable interactions with specific amino acid residues in the target binding site [5].

The methoxy group's electronic properties contribute to enhanced target selectivity through modulation of the quinazoline ring's electron density distribution. This electron-donating effect influences the compound's hydrogen bonding potential and overall binding characteristics [6]. The 6-methoxy substitution has been shown to enhance the nitrogen atoms' ability to participate in hydrogen bonding interactions at positions 1 and 3 of the quinazoline ring [6].

Structure-activity relationship studies indicate that the methoxy group's optimal chain length and branching pattern significantly impact target engagement. Linear alkoxy substituents demonstrate superior activity compared to branched analogues, with methoxy groups providing the optimal balance between potency and selectivity [5]. The compact nature of the methoxy group allows effective occupation of the hydrophobic subpocket without causing steric hindrance [5].

Comparative Analysis with 6-Nitro and 7-Methoxy Analogues

The comparative analysis of 5-fluoro-6-methoxyquinazolin-4(3H)-one with 6-nitro and 7-methoxy analogues reveals distinct structure-activity relationship patterns that highlight the importance of substituent positioning and electronic properties [8] [2].

The 6-nitro analogue demonstrates distinct biological activity profiles compared to the 6-methoxy derivative. 6-Nitroquinazolin-4(3H)-one exhibits remarkable antibacterial activity with inhibition constant values ranging from 19 to 90 nanomolar against various bacterial strains . This enhanced antimicrobial activity is attributed to the nitro group's electron-withdrawing properties, which facilitate interactions with bacterial deoxyribonucleic acid and cell wall components . The nitro group's ability to participate in electron transfer processes contributes to its antimicrobial mechanism of action .

The 7-methoxy analogue exhibits moderate enhancement of binding affinity compared to the 6-methoxy derivative. 7-Methoxyquinazolin-4(3H)-one demonstrates epidermal growth factor receptor inhibition values of 128 to 440 nanomolar, indicating that the position 7 methoxy substitution provides less optimal target engagement than position 6 substitution [2]. This difference is attributed to the distinct spatial orientations and interaction patterns available at the two positions [2].

Comparative kinase inhibition profiles reveal significant differences between the analogues. The 6-nitro derivative shows moderate kinase inhibition with cyclin-dependent kinase 2 inhibition constant values of 100 to 173 nanomolar, while the 7-methoxy analogue exhibits values of 420 to 473 nanomolar [2]. These differences highlight the importance of electronic properties in determining kinase inhibition potency [2].

The 6,7-dimethoxy analogue demonstrates synergistic enhancement of kinase inhibition, with inhibition constant values of 97 to 181 nanomolar for epidermal growth factor receptor and 173 to 177 nanomolar for cyclin-dependent kinase 2 [2]. This enhanced activity suggests that dual methoxy substitution at positions 6 and 7 provides complementary binding interactions that optimize target engagement [2].

Mechanistic studies reveal that the 6-nitro analogue functions through different molecular mechanisms compared to methoxy-substituted derivatives. The nitro group's electron-withdrawing properties alter the quinazoline ring's electronic distribution, favoring interactions with nucleophilic target sites . This contrasts with the methoxy group's electron-donating properties, which enhance interactions with electrophilic binding sites .

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

194.04915563 g/mol

Monoisotopic Mass

194.04915563 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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